
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is a complex organophosphorus compound that features a palladium center coordinated with phosphine ligands. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like phosphates or carbonates, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Aplicaciones Científicas De Investigación
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is explored for its potential in bioconjugation reactions, where it helps in linking biomolecules.
Medicine: Research is ongoing to investigate its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalysis.
Mecanismo De Acción
The mechanism by which dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
- Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)
Uniqueness
What sets dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) apart is its specific ligand structure, which provides unique steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C27H48Cl2P2Pd+2 |
|---|---|
Peso molecular |
611.9 g/mol |
Nombre IUPAC |
dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) |
InChI |
InChI=1S/C27H48Cl2P2.Pd/c1-22(28)27(29,30(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31(25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h22-26H,2-21H2,1H3;/q;+2 |
Clave InChI |
JRKMMKMJNXYJRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(P(C1CCCCC1)C2CCCCC2)(P(C3CCCCC3)C4CCCCC4)Cl)Cl.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


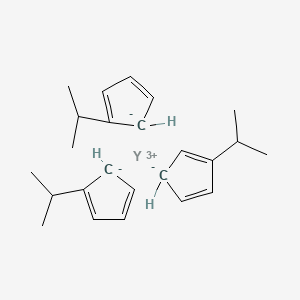
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)

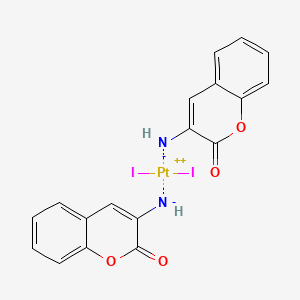
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
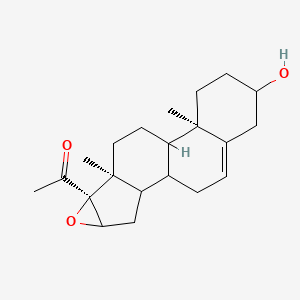
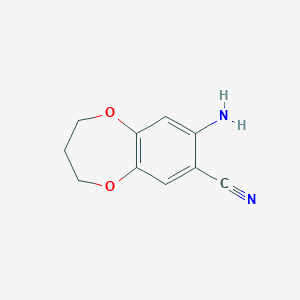

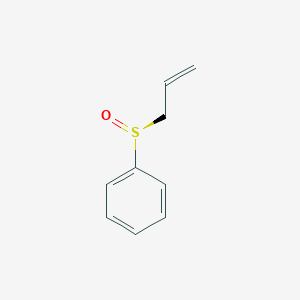
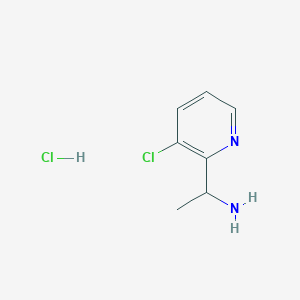
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

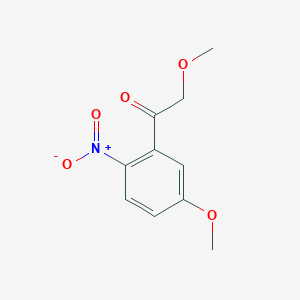
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
